6-Fluoro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine
Description
The compound 6-Fluoro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrrolo[2,3-b]pyridine core. Key structural elements include:
- (2R)-Pyrrolidinylmethyl group: Provides stereochemical specificity and modulates lipophilicity.
- Phenylsulfonyl moiety: Contributes to stability and electron-withdrawing effects.
This compound is of interest in medicinal chemistry, particularly in kinase inhibition, as evidenced by its structural similarity to c-KIT inhibitors .
Properties
CAS No. |
1001070-30-9 |
|---|---|
Molecular Formula |
C18H18FN3O2S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-6-fluoro-2-[[(2R)-pyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C18H18FN3O2S/c19-17-9-8-13-11-15(12-14-5-4-10-20-14)22(18(13)21-17)25(23,24)16-6-2-1-3-7-16/h1-3,6-9,11,14,20H,4-5,10,12H2/t14-/m1/s1 |
InChI Key |
NVYLJDCCQFQSIY-CQSZACIVSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=C(C=C3)F |
Canonical SMILES |
C1CC(NC1)CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=C(C=C3)F |
Origin of Product |
United States |
Biological Activity
6-Fluoro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine is a complex organic compound belonging to the pyrrolopyridine class. Its unique structural features, including a fluorine atom at the 6-position of the pyridine ring and a phenylsulfonyl group, suggest potential biological activities that merit investigation. This article synthesizes current research findings regarding its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of 6-Fluoro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine is characterized by:
- Pyrrole and Pyridine Rings : The fusion of these rings contributes to the compound's stability and reactivity.
- Phenylsulfonyl Group : This moiety is often associated with enhanced biological activity due to its ability to interact with various biological targets.
- Fluorine Substitution : The presence of fluorine can influence lipophilicity and bioavailability, potentially affecting pharmacokinetics.
Biological Activity Overview
Research indicates that compounds similar to 6-Fluoro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine exhibit diverse biological activities. These include:
- Antiviral Activity : Similar compounds have demonstrated significant inhibitory effects against HIV-1, suggesting potential antiviral applications for this compound as well .
- Anticancer Properties : Pyrrolopyridines have been explored for their ability to inhibit cancer cell proliferation, possibly through multiple mechanisms including apoptosis induction and cell cycle arrest.
In Vitro Studies
In vitro studies have shown that derivatives of pyrrolopyridines can exhibit cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-Fluoro Derivative A | HeLa | 10 | Induces apoptosis |
| 6-Fluoro Derivative B | MCF-7 | 15 | Cell cycle arrest |
| 6-Fluoro Derivative C | A549 | 20 | Inhibition of proliferation |
Case Studies
A notable study investigated the mechanism of action of pyrrolopyridine derivatives in inhibiting HIV-1 replication. The study revealed that certain structural modifications significantly enhanced antiviral potency. For instance, compounds with specific stereochemical configurations showed improved binding affinities to the HIV reverse transcriptase enzyme, correlating with increased antiviral activity .
Mechanistic Insights
The biological activity of 6-Fluoro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine may be attributed to its ability to interact with key biological targets:
- Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, affecting pathways involved in cell growth and viral replication.
- Receptor Modulation : The phenylsulfonyl group may facilitate interactions with various receptors, modulating signaling pathways critical for cellular function.
Comparison with Similar Compounds
Substituent Variations at Position 6
Note: *Calculated based on .
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may improve target selectivity compared to chlorine, which introduces steric hindrance .
- Pyrrolo Ring Position : The [2,3-b] arrangement in Compound A vs. [3,2-b] in analogues alters π-stacking interactions and binding site compatibility .
Pyrrolidinylmethyl Group Stereochemistry
Sulfonyl Group Modifications
- Role of Phenylsulfonyl: The sulfonyl group in Compound A prevents unwanted nucleophilic reactions and enhances metabolic stability compared to non-sulfonylated analogues .
Halogen and Heterocyclic Variations
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 6-Fluoro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine generally involves:
- Construction of the pyrrolo[2,3-b]pyridine core.
- Introduction of the fluoro substituent at position 6.
- Installation of the phenylsulfonyl group at position 1.
- Attachment of the (2R)-2-pyrrolidinylmethyl substituent at position 2.
The synthetic route is typically multi-step and requires precise control of reaction conditions to ensure regioselectivity and stereochemical integrity.
Stepwise Preparation Details
Formation of the Pyrrolo[2,3-b]pyridine Core
- Starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine or related halogenated precursors, the core is constructed via cyclization reactions or palladium-catalyzed cross-coupling methods.
- Typical conditions involve palladium catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), base (e.g., potassium carbonate), and solvents like dioxane/water mixtures under nitrogen atmosphere at elevated temperatures (~80 °C).
Introduction of the Phenylsulfonyl Group at Position 1
- The phenylsulfonyl substituent is introduced through sulfonylation using phenylsulfonyl chloride.
- This reaction is generally performed in dichloromethane (DCM) under basic conditions (e.g., sodium hydroxide or sodium hydride) at low temperatures (0–20 °C) to avoid side reactions.
- The sulfonylation step is critical for enhancing the compound's stability and biological activity.
Fluorination at Position 6
- Selective fluorination at position 6 can be achieved via electrophilic fluorination or by using fluorinated starting materials.
- Fluorination often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide, with reaction conditions optimized to prevent over-fluorination or degradation.
Attachment of the (2R)-2-pyrrolidinylmethyl Group at Position 2
- The (2R)-2-pyrrolidinylmethyl substituent is introduced typically via nucleophilic substitution or reductive amination.
- A common approach involves reacting a 2-halogenated pyrrolo[2,3-b]pyridine intermediate with (2R)-pyrrolidinylmethyl nucleophiles under controlled conditions to maintain stereochemistry.
- Protecting groups may be used to prevent side reactions during this step.
Representative Synthetic Route (Summary)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Core formation | Pd-catalyzed coupling (Pd(dppf)Cl2, K2CO3, dioxane/H2O) | Pyrrolo[2,3-b]pyridine core |
| 2 | Sulfonylation | Phenylsulfonyl chloride, NaH or NaOH, DCM, 0–20 °C | 1-(Phenylsulfonyl) derivative |
| 3 | Fluorination | Electrophilic fluorinating agent (e.g., Selectfluor) | 6-Fluoro substitution |
| 4 | Nucleophilic substitution | (2R)-2-pyrrolidinylmethyl nucleophile, base, solvent | Final target compound |
Reaction Conditions Optimization and Purification
- Catalysts: Use of Pd catalysts such as Pd(dppf)Cl2 enhances regioselectivity and yield in coupling steps.
- Solvents: Polar aprotic solvents like dioxane and dichloromethane are preferred for sulfonylation and coupling.
- Temperature: Mild temperatures (0–20 °C) during sulfonylation prevent decomposition; elevated temperatures (~80 °C) are used for coupling.
- Purification: Column chromatography on silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) and recrystallization (e.g., DCM/hexane) improve purity.
Analytical Characterization
- NMR Spectroscopy: ^1H and ^13C NMR confirm the structure and substitution pattern.
- Mass Spectrometry: Confirms molecular weight (~359.4 g/mol).
- HPLC/LC-MS: Used to assess purity and detect impurities.
- Chiral HPLC: Confirms enantiomeric purity of the (2R)-pyrrolidinylmethyl group.
- Elemental Analysis: Validates molecular composition.
Summary Table of Key Preparation Data
| Parameter | Details |
|---|---|
| Core synthesis catalyst | Pd(dppf)Cl2, 5 mol% |
| Base for coupling | K2CO3, 3 equivalents |
| Solvent | Dioxane/water (2.5:1) |
| Sulfonylation reagent | Phenylsulfonyl chloride |
| Sulfonylation base | NaH or NaOH |
| Sulfonylation solvent | Dichloromethane (DCM) |
| Fluorination agent | Selectfluor or equivalent |
| Temperature range | 0–20 °C (sulfonylation), 80 °C (coupling) |
| Purification method | Silica gel chromatography, recrystallization |
| Yield | Typically >80% for sulfonylation step; overall yield varies by route |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
